

N,O-Dimethylhydroxylamine hydrochloride solubility in organic solvents

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Compound of Interest

Compound Name: *N,O-Dimethylhydroxylamine*

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An In-Depth Technical Guide to the Solubility of **N,O-Dimethylhydroxylamine** Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Dimethylhydroxylamine hydrochloride (CAS No. 6638-79-5), a white to off-white crystalline solid, is a crucial reagent in modern organic synthesis.[1][2] It is most notably employed in the Weinreb-Nahm ketone synthesis to form stable N-methoxy-N-methylamides (Weinreb amides).[3][4] This intermediate protects against the common problem of over-addition by organometallic reagents, allowing for the controlled synthesis of ketones and aldehydes.[3][5] Understanding its solubility in various organic solvents is paramount for its effective use in reaction setups, purification processes, and formulation development.

As a hydrochloride salt, its solubility is governed by the high polarity conferred by the ionic N-H⁺ bond.[6] This guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and a visualization of its primary application workflow.

Solubility Data

Precise quantitative solubility data for **N,O-Dimethylhydroxylamine** hydrochloride in a wide range of organic solvents is not extensively documented in publicly available literature.

However, qualitative solubility information is available from various chemical suppliers and databases. The data indicates a general preference for polar solvents, which is consistent with the salt-like nature of the compound.

The following table summarizes the available qualitative solubility data.

Solvent	Chemical Formula	Type	Qualitative Solubility	Source(s)
Methanol	CH ₃ OH	Polar Protic	Soluble	[2][4][7]
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble	[2]
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Polar Aprotic	Soluble	[4][7]
Water	H ₂ O	Polar Protic	Soluble	[1][2][4]

Factors Influencing Solubility

The solubility of **N,O-Dimethylhydroxylamine** hydrochloride is dictated by several key factors:

- **Polarity:** As an amine salt, the compound is highly polar.[6] The principle of "like dissolves like" suggests it will have higher solubility in polar solvents like alcohols (methanol, ethanol) and polar aprotic solvents (DMSO) than in non-polar solvents (e.g., hexane, toluene).
- **Hydrogen Bonding:** The presence of the protonated amine group allows it to act as a hydrogen bond donor, while the oxygen and chloride ions can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) will effectively solvate the molecule, leading to higher solubility.
- **Temperature:** For most solid-liquid systems, solubility increases with temperature. Applying heat can help dissolve the compound, although care must be taken to avoid decomposition, especially in reactive solvents.
- **Purity of Compound and Solvent:** Impurities in either the solute or the solvent can alter the expected solubility profile. The presence of water in hygroscopic organic solvents can

particularly increase the solubility of this hydrophilic salt.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of **N,O-Dimethylhydroxylamine** hydrochloride in an organic solvent of interest. This protocol is a standard method that can be adapted for various solid-liquid systems.

Objective: To determine the saturation concentration of **N,O-Dimethylhydroxylamine** hydrochloride in a specific organic solvent at a controlled temperature.

Materials:

- **N,O-Dimethylhydroxylamine** hydrochloride (purity >98%)
- Selected organic solvent (analytical grade)
- Deionized water (for cleaning)
- Acetone (for drying glassware)

Equipment:

- Analytical balance (readable to ± 0.1 mg)
- Vials or test tubes with secure caps
- Constant temperature bath or shaker with temperature control
- Vortex mixer and/or sonicator
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- Glassware (beakers, graduated cylinders)
- Drying oven

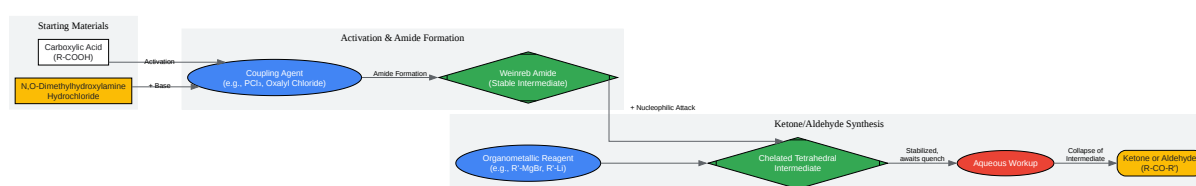
Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **N,O-Dimethylhydroxylamine** hydrochloride to a pre-weighed vial. An excess is crucial to ensure saturation is achieved.
 - Record the initial mass of the solid.
 - Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to over 24 hours. Intermittent vortexing or sonication can help expedite this process.[8] Equilibrium is typically assumed when consecutive measurements of concentration yield the same result.
- Sample Separation:
 - Once equilibrium is established, allow the vial to stand undisturbed in the temperature bath for at least 30 minutes to let the undissolved solid settle.
 - Carefully draw a sample of the supernatant (the clear liquid phase) using a syringe.
 - Immediately pass the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
- Concentration Determination (Gravimetric Method):
 - Weigh the vial containing the filtered supernatant to determine the mass of the solution.

- Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (gentle heating under vacuum is preferred).
 - Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator and weigh it again.
 - The final mass represents the amount of dissolved **N,O-Dimethylhydroxylamine** hydrochloride.
- Calculation:
 - Calculate the solubility using the following formula: $\text{Solubility (g/100 mL)} = (\text{Mass of dissolved solid} / \text{Volume of solvent used}) \times 100$
 - Alternatively, calculate the mass of the solvent (Mass of solution - Mass of dissolved solid) and express solubility as g/100 g of solvent.

Visualization of Application Workflow

N,O-Dimethylhydroxylamine hydrochloride is a cornerstone reagent for the synthesis of Weinreb amides, which are stable intermediates for producing ketones and aldehydes. The following diagram illustrates this key experimental workflow.



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Caption: Workflow of the Weinreb-Nahm Ketone Synthesis.

Conclusion

While quantitative solubility data for **N,O-Dimethylhydroxylamine** hydrochloride remains sparse, its qualitative profile clearly indicates high solubility in polar organic solvents such as methanol, ethanol, and DMSO. This characteristic is directly attributable to its ionic salt nature. For drug development and synthetic chemistry professionals, a thorough understanding of these solubility properties is essential for optimizing reaction conditions, choosing appropriate purification solvents, and designing effective experimental workflows. The provided protocol offers a reliable method for determining precise solubility values when such data is critical for process development. The central role of this compound in the robust and versatile Weinreb amide synthesis underscores the importance of mastering its handling and solution-based chemistry.

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